4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
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Overview
Description
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluoro group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1,2-thiazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to its combination of a fluoro-substituted benzaldehyde and a thiazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Properties
Molecular Formula |
C11H8FNOS |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)9-5-8(6-14)2-3-10(9)12/h2-6H,1H3 |
InChI Key |
ZHALPDORXCDVIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
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